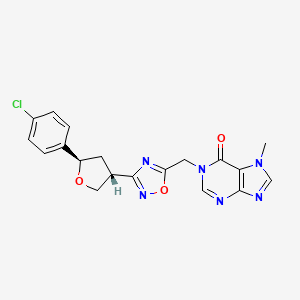
Trpa1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trpa1-IN-1 是瞬时受体电位阳离子通道亚家族 A 成员 1 (TRPA1) 通道的选择性拮抗剂。TRPA1 是瞬时受体电位 (TRP) 离子通道家族的成员,该家族参与各种生理过程,包括疼痛感知、炎症和环境刺激物的检测。TRPA1 主要在感觉神经元中表达,在介导疼痛和炎症反应中起着至关重要的作用。
准备方法
合成路线和反应条件: Trpa1-IN-1 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从市售的起始原料开始,这些原料经过一系列化学转化,例如烷基化、酰化和环化。反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件来获得所需产物。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对高产率和纯度进行了优化,通常涉及先进的技术,如连续流化学和自动化合成。实施质量控制措施以确保最终产品的稠度和安全性。
化学反应分析
反应类型: Trpa1-IN-1 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 涉及用另一个官能团取代一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常用试剂和条件:
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 卤化物、胺等亲核试剂,以及卤代烷烃等亲电试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。
科学研究应用
Trpa1-IN-1 具有广泛的科学研究应用,包括:
化学: 用作研究 TRPA1 通道及其在各种化学反应中的作用的工具化合物。
生物学: 有助于了解 TRPA1 在感觉神经元和其他细胞类型中的生理和病理作用。
医学: 研究其在治疗疼痛、炎症和呼吸系统疾病方面的潜在治疗应用。
工业: 用于开发针对 TRPA1 的新药和治疗剂。
作用机制
Trpa1-IN-1 通过选择性地与 TRPA1 通道结合并抑制其活性而发挥作用。这种抑制阻止了阳离子(如钙和钠)流入细胞,从而减少了参与疼痛和炎症的下游信号通路激活。this compound 的分子靶标包括 TRPA1 通道上的特定结合位点,这些位点对其激活和功能至关重要。
类似化合物:
HC-030031: 另一种具有类似抑制效应的选择性 TRPA1 拮抗剂。
A-967079: 一种在各种研究中使用的强效和选择性 TRPA1 拮抗剂。
AP-18: 一种具有不同化学结构但具有类似功能特性的 TRPA1 拮抗剂。
This compound 的独特性: this compound 在其对 TRPA1 通道的高选择性和效力方面是独一无二的,使其成为研究 TRPA1 在各种生理和病理过程中的特定作用的有价值工具。与其他 TRPA1 拮抗剂相比,其独特的化学结构在稳定性和生物利用度方面也具有优势。
相似化合物的比较
HC-030031: Another selective TRPA1 antagonist with similar inhibitory effects.
A-967079: A potent and selective TRPA1 antagonist used in various research studies.
AP-18: A TRPA1 antagonist with a different chemical structure but similar functional properties.
Uniqueness of Trpa1-IN-1: this compound is unique in its high selectivity and potency for the TRPA1 channel, making it a valuable tool for studying the specific roles of TRPA1 in various physiological and pathological processes. Its distinct chemical structure also provides advantages in terms of stability and bioavailability compared to other TRPA1 antagonists.
属性
分子式 |
C19H17ClN6O3 |
|---|---|
分子量 |
412.8 g/mol |
IUPAC 名称 |
1-[[3-[(3R,5R)-5-(4-chlorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one |
InChI |
InChI=1S/C19H17ClN6O3/c1-25-9-21-18-16(25)19(27)26(10-22-18)7-15-23-17(24-29-15)12-6-14(28-8-12)11-2-4-13(20)5-3-11/h2-5,9-10,12,14H,6-8H2,1H3/t12-,14+/m0/s1 |
InChI 键 |
UGLQOTZNBCEHHB-GXTWGEPZSA-N |
手性 SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)[C@H]4C[C@@H](OC4)C5=CC=C(C=C5)Cl |
规范 SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)C4CC(OC4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)
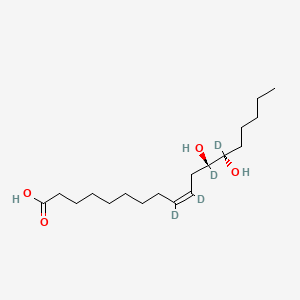
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
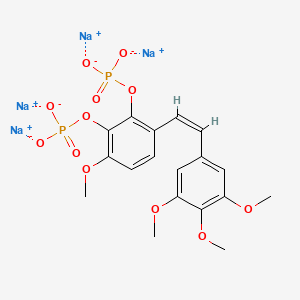
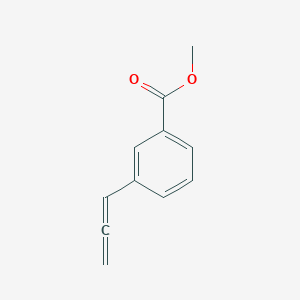
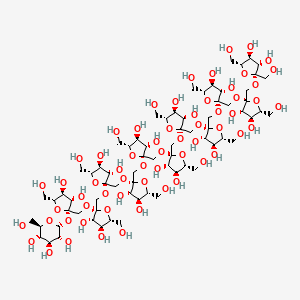
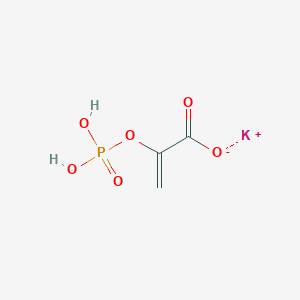

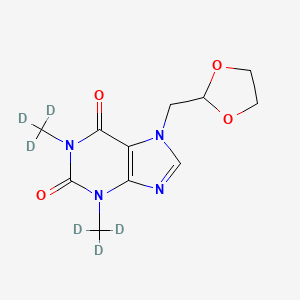

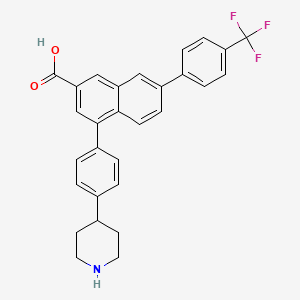
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)

